molecular formula C19H16ClN5S B2640132 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251698-67-5

1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2640132
M. Wt: 381.88
InChI Key: CKJAVZCJZMCNLF-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its systematic name, other names or identifiers, and its structural formula. The structure can give insights into the compound’s potential properties and reactivity.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved. It would also consider the efficiency and selectivity of the synthesis.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would look at the reactions the compound can undergo, the conditions required for these reactions, and the products formed. It could also involve studying the mechanism of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Structural Characterization and Crystallography

Research has focused on the synthesis and structural characterization of related compounds, demonstrating their potential in crystallography. For instance, isostructural compounds with similar frameworks have been synthesized, offering insights into their structural properties through crystal diffraction methods. These studies reveal the planarity and orientation of different phenyl groups within the molecules, contributing to the understanding of their chemical behavior and potential applications in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition

Derivatives of the compound have been evaluated for their performance as corrosion inhibitors, particularly against the corrosion of metals such as iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their efficiency. These studies highlight the compound's potential in protecting metals from corrosion, making it relevant in industrial applications where metal preservation is crucial (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Antimicrobial Activities

Several studies have synthesized derivatives of this compound to test their antimicrobial properties. These efforts have resulted in the identification of compounds with moderate to potent antimicrobial activities against various bacterial and fungal strains. Such findings suggest the compound's derivatives as promising candidates for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis Techniques and Chemical Analysis

The synthesis of related compounds has been extensively studied, providing valuable information on the compound's versatility and adaptability in chemical reactions. These studies not only offer insights into the synthetic pathways but also highlight the compound's potential applications in creating various derivatives with desired properties. Characterization techniques such as NMR, FTIR, and mass spectrometry have been pivotal in understanding the structure and function of these derivatives (Ling, 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also consider how to handle, store, and dispose of the compound safely.


Future Directions

This would involve considering potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.


properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5S/c1-11-3-8-15(12(2)9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-6-4-13(20)5-7-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJAVZCJZMCNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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